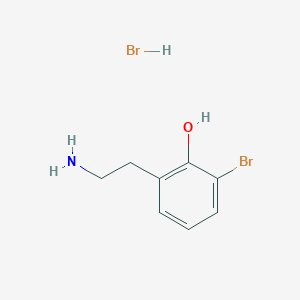

2-(2-Aminoethyl)-6-bromophenol hydrobromide

Description

Properties

IUPAC Name |

2-(2-aminoethyl)-6-bromophenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.BrH/c9-7-3-1-2-6(4-5-10)8(7)11;/h1-3,11H,4-5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCLCNYPZNAAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-6-bromophenol hydrobromide typically involves the bromination of 2-(2-Aminoethyl)phenol. The reaction is carried out in the presence of hydrobromic acid, which acts as both the brominating agent and the source of the hydrobromide salt. The reaction conditions often include controlled temperature and pH to ensure the selective bromination at the desired position on the phenol ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where the reaction parameters are carefully monitored and controlled. The use of hydrobromic acid in excess ensures complete conversion of the starting material to the desired product. The final product is then purified through crystallization or other suitable methods to obtain a high-purity compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the phenolic group is oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-(2-Aminoethyl)phenol.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed:

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: 2-(2-Aminoethyl)phenol.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-Aminoethyl)-6-bromophenol hydrobromide exhibit significant antimicrobial properties. For instance, studies have highlighted the effectiveness of related compounds against Methicillin-Resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. The mechanism often involves the generation of reactive oxygen species (ROS), which disrupt bacterial membranes and inhibit biofilm formation, a common challenge in treating infections .

Cancer Research

Compounds targeting the Transforming Growth Factor beta Receptor 2 (TGF-β R2) pathway have been explored for their potential in cancer therapy. Inhibition of TGF-β signaling is associated with reduced tumor growth and metastasis. The hydrobromide form of 2-(2-Aminoethyl)-6-bromophenol may serve as a scaffold for developing selective TGF-β R2 kinase inhibitors, which could be beneficial in treating various cancers and fibrotic disorders .

Biochemistry

Buffering Agent

This compound is utilized as an organic buffer in biological and biochemical applications. Its ability to maintain pH stability makes it suitable for various laboratory procedures, including enzyme assays and protein purification processes .

Synthesis of New Compounds

The compound serves as a reactant in the synthesis of novel molecules through various chemical reactions, such as Suzuki-Miyaura coupling. Such reactions are crucial for developing new pharmaceuticals with improved efficacy and reduced side effects .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-bromophenol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-(2-Aminoethyl)-6-bromophenol hydrobromide with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Related Compounds

Key Structural and Functional Differences

Substituent Effects: The aminoethyl group in this compound enhances its solubility in polar solvents compared to simpler bromophenols like 2-Amino-6-bromophenol, which lacks the ethylamine chain . Methoxy vs. Bromo Groups: 2-Bromo-6-methoxyphenol replaces the aminoethyl group with a methoxy substituent, reducing its nucleophilic reactivity but increasing stability under acidic conditions .

Counterion Influence: The hydrobromide salt in this compound improves its crystallinity and stability compared to neutral analogs like 2-Amino-6-bromophenol. This is critical for controlled synthesis and storage .

Reactivity in Biochemical Contexts: Unlike MTSEA hydrobromide, which reacts with cysteine thiols in proteins via its methanethiosulfonate group , this compound is more likely to participate in electrophilic aromatic substitution or hydrogen bonding due to its phenolic hydroxyl group.

Biological Activity

2-(2-Aminoethyl)-6-bromophenol hydrobromide, a compound with the CAS number 1795187-83-5, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenol structure with an aminoethyl side chain, which influences its biological interactions. The presence of the bromine atom may enhance its reactivity and affinity towards various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an inhibitor for certain enzymes, impacting metabolic pathways and cellular functions.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, bromophenols are known for their effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Enzyme Inhibition

Recent research highlights the compound's potential as an enzyme inhibitor. A study focused on related bromophenols demonstrated significant inhibitory effects on carbonic anhydrase (CA) isoforms, particularly hCA II, with KI values ranging from 0.65 to 1.26 mM . This suggests that this compound may exhibit similar inhibitory activity.

Study on Enzyme Inhibition

In a comparative analysis, several brominated compounds were tested for their inhibitory effects on carbonic anhydrases. The results indicated that certain derivatives displayed competitive inhibition, making them potential candidates for therapeutic applications in conditions where CA activity is dysregulated .

Data Summary

Q & A

Q. Q1. What are the established synthetic routes for 2-(2-Aminoethyl)-6-bromophenol hydrobromide, and how can purity be optimized?

Methodological Answer: A common approach involves coupling 6-bromophenol with 2-aminoethyl bromide hydrobromide under alkaline conditions. Sodium bicarbonate is often used to neutralize HBr generated during the reaction, ensuring a stable pH (~8–9). Post-synthesis, purification via recrystallization from methanol/water mixtures improves purity (>95%). Analytical HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) confirms purity, while elemental analysis validates stoichiometry .

Q. Q2. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves the structure. The aminoethyl group forms hydrogen bonds (N–H···Br) with the hydrobromide counterion, while π-π stacking between aromatic rings contributes to lattice stability. Data collection on a Bruker SMART APEXII CCD diffractometer (Mo Kα radiation) and refinement with SHELXL-2018/3 are standard. Space group assignments (e.g., monoclinic P2₁/c) and R-factor thresholds (<0.05) ensure accuracy .

Q. Q3. What are the recommended storage conditions to maintain the compound’s stability?

Methodological Answer: Store desiccated at 2–8°C in amber vials to prevent photodegradation. Aqueous solutions (if prepared) should be buffered at pH 4–6 and used within 24 hours due to hydrolysis risks. Long-term stability tests via accelerated degradation studies (40°C/75% RH for 6 months) show <5% decomposition when stored properly .

Advanced Research Questions

Q. Q4. How can this compound be utilized in synthesizing Schiff base ligands for metal coordination studies?

Methodological Answer: React the compound with aldehydes/ketones (e.g., 2-pyridinecarboxaldehyde) in ethanol under reflux (12 h, 80°C). The primary amine reacts selectively to form imine bonds. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). The resulting Schiff base can coordinate transition metals (e.g., Cu²⁺, Ni²⁺), as confirmed by UV-Vis (d-d transitions at 500–600 nm) and ESI-MS .

Q. Q5. How do solvent polarity and pH affect the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: In polar aprotic solvents (DMF, DMSO), the bromide ion acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., thiols). At pH > 9 (adjusted with NaHCO₃), deprotonation of the phenolic -OH enhances electrophilicity at the adjacent carbon. Kinetic studies using ¹H NMR (D₂O, 400 MHz) track substitution rates, revealing a 3-fold increase in DMSO vs. ethanol .

Q. Q6. How can contradictory data in spectroscopic characterization (e.g., NMR splitting patterns) be resolved?

Methodological Answer: Unexpected splitting in ¹H NMR (e.g., for the aminoethyl group) may arise from restricted rotation or hydrogen bonding. Variable-temperature NMR (25–60°C) in DMSO-d₆ can distinguish dynamic effects. For ambiguous peaks, 2D COSY and HSQC clarify coupling relationships. Computational modeling (DFT at B3LYP/6-31G*) predicts chemical shifts, aiding assignment .

Q. Q7. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer: Byproducts like di-substituted amines form via over-alkylation. Control via slow addition of 2-aminoethyl bromide hydrobromide (1.05 eq) and low temperature (0–5°C). Quenching with ice-water minimizes side reactions. Column chromatography (silica gel, CH₂Cl₂/MeOH 10:1) isolates the target compound in >85% yield. Process analytical technology (PAT) tools, like in-situ FTIR, monitor reaction endpoints .

Experimental Design & Data Analysis

Q. Q8. How to design an experiment assessing the compound’s role in modulating ion channel activity?

Methodological Answer: Use patch-clamp electrophysiology on HEK293 cells expressing K⁺ channels (e.g., Kv1.2). Prepare extracellular solutions containing 1–100 µM of the compound. Current-voltage (I-V) curves before/after treatment quantify inhibition (IC₅₀ via Hill plots). Molecular docking (AutoDock Vina) predicts binding to the channel’s selectivity filter, guided by homology models from Streptomyces lividans K⁺ channels .

Q. Q9. What analytical methods validate the compound’s degradation products under oxidative stress?

Methodological Answer: Subject the compound to Fenton’s reagent (Fe²⁺/H₂O₂) at 37°C for 24 h. Analyze via LC-MS/MS (Q-TOF, negative ion mode). Major degradants include 6-bromocatechol (m/z 187) and 2-aminoethyl sulfate (m/z 124). Stability-indicating methods (HPLC with PDA detection, 220 nm) ensure specificity. Compare with reference standards for confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.